molecular formula C14H20ClN3O B8666713 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol

2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol

Cat. No.: B8666713
M. Wt: 281.78 g/mol
InChI Key: UGPFNMDRKTZYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative under controlled conditions.

    Piperidine Ring Formation: The chloropyrimidine is then reacted with a piperidine derivative to form the piperidin-4-yl intermediate.

    Cyclopropyl Group Introduction: The piperidin-4-yl intermediate is further reacted with a cyclopropyl-containing reagent to introduce the cyclopropyl group.

    Ethanol Group Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chloropyrimidine can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, thereby modulating biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-[2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropyl]ethanol

InChI

InChI=1S/C14H20ClN3O/c15-12-8-16-14(17-9-12)18-4-1-10(2-5-18)13-7-11(13)3-6-19/h8-11,13,19H,1-7H2

InChI Key

UGPFNMDRKTZYKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CC2CCO)C3=NC=C(C=N3)Cl

Origin of Product

United States

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